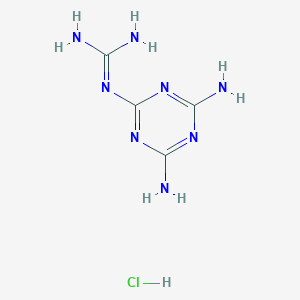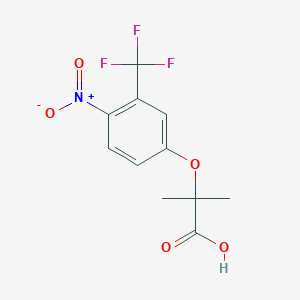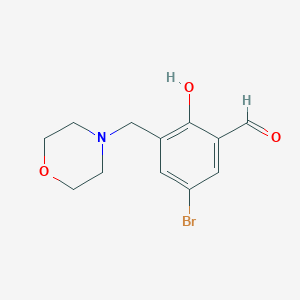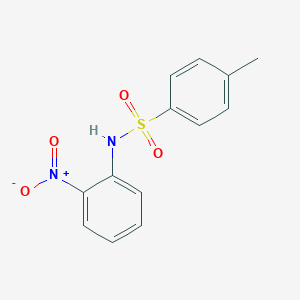
Metolachlor OA
描述
Metolachlor OA is used for the control of broadleaf weeds and annual grasses primarily in corn, soybean, and sorghum . Active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding oxanillic (OA) acids .
Synthesis Analysis
The synthesis of Metolachlor OA involves continuous-flow synthesis of a key intermediate of (S)-Metolachlor, which is a widely used agrochemical that is in huge demand, with asymmetric hydrogenation using a heterogeneous catalyst immobilized on a core/shell-type support . Another method involves the enantioselective preparation of chiral intermediates and the final (S)-Metolachlor from commercially available ®-Propylene oxide and a key Fukuyama’s process .Molecular Structure Analysis
Metolachlor OA has the molecular formula C15H21NO4 . It is a monocarboxylic acid that is oxoacetic acid substituted by a (2-ethyl-6-methylphenyl) (1-methoxypropan-2-yl)amino group at position 2 . It is an aromatic amide, an ether, and a monocarboxylic acid .Chemical Reactions Analysis
Metolachlor OA undergoes hydrolytic and reductive dechlorination . The degradation products include MOXA, M2H, and MDES . Metolachlor affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids, as well as interfering with cell division and tissue differentiation during growth, resulting in the production of deformed seeds .Physical And Chemical Properties Analysis
Metolachlor OA is slightly soluble in water . It is hydrolyzed by strong mineral acids and strong alkalis .科学研究应用
Soil and Water Remediation
Metolachlor OA is a metabolite of the herbicide Metolachlor, which is extensively used and persistent in the environment . It has been detected frequently in soils and surface and groundwaters . Microbial degradation is predominantly responsible for the removal of Metolachlor from soil and water .
Leaching and Degradation Studies
Metolachlor OA is used in studies to understand the leaching and degradation of pesticides in soil, especially when the soil is amended with organic wastes . These studies help in understanding the balance of sorption, degradation, and leaching mechanisms under realistic conditions .
Organic Waste Amendment Impact
Research has been conducted to evaluate the influence of organic waste amendments on the fate of Metolachlor in soil . The studies found that despite an increase in soil organic carbon, organic waste amendments did not significantly affect the amount of Metolachlor that leached through the soil .
Adsorption Studies
Metolachlor OA, along with its transformation products, has been studied for their adsorption on activated carbons . These studies show promising perspectives for the use of biomass-derived carbon materials for the elimination of not only the herbicide Metolachlor, but also its degradation compounds from contaminated wastewater .
Analytical Reference Standard
Metolachlor OA is used as an analytical reference standard for the determination of the analyte in water by solid phase extraction and liquid chromatography/electrospray ionization tandem mass spectroscopy (LC/ESI MS/MS) .
Impact of Degradation Pathways
Studies have shown that organic waste amendments can affect the degradation pathways of Metolachlor, with an increase of Metolachlor OA relative to other metabolites formed after organic waste amendment .
安全和危害
未来方向
Research is being conducted on the microbial degradation of Metolachlor OA. A fungal strain MET-F-1 has been isolated which could degrade 88.6% of 50 mg/L metolachlor coupled with 0.1% glucose plus 0.1% yeast extract within 384 h under optimal conditions . This strain shows promise for use in metolachlor-contaminated soil remediation .
属性
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metolachlor OA | |
CAS RN |
152019-73-3 | |
| Record name | Metolachlor oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor OA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR OA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that the herbicide metolachlor is preferentially retained in vegetative filter strips compared to its metabolites metolachlor OA and metolachlor ESA. [] This preferential retention could be due to the differences in sorption properties between metolachlor and its metabolites, leading to higher concentrations of the metabolites in surface runoff.
A: Studies have consistently shown that metolachlor OA is more frequently detected and often found at higher concentrations than its parent compound, metolachlor, in both groundwater and streams. [, ] For instance, in a study conducted in southern Georgia, metolachlor OA was detected in 33% of groundwater samples, while metolachlor was only found in 7% of the samples. [] Similarly, in stream samples from the same study, metolachlor OA was present in 61% of samples, whereas metolachlor was not detected at all. []
A: The detection of metolachlor OA, along with other herbicide degradation products, in both treated and untreated water samples from water treatment plants raises concerns about potential public health impacts. [] Although the concentrations of these compounds are generally lower in treated water, their presence highlights the need for comprehensive monitoring and effective treatment strategies to ensure the safety of drinking water.
A: Research indicates that metolachlor OA and metolachlor ESA can persist in agricultural soils for several years after metolachlor application. [] This persistence allows them to leach into groundwater and runoff into surface water, posing a potential threat to aquatic ecosystems and drinking water sources.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the detection and quantification of metolachlor OA in water samples. [, ] This method offers high sensitivity and selectivity, enabling the analysis of trace levels of metolachlor OA in complex environmental matrices.
A: Studies have investigated the chronic toxicity of metolachlor OA on marbled crayfish, revealing its potential to impair growth, ontogenetic development, and induce oxidative stress in early life stages. [] These findings highlight the potential ecological risks associated with the presence of metolachlor OA in aquatic environments.
A: While water quality standards exist for some herbicides, including metolachlor, specific standards for their metabolites, such as metolachlor OA, are often lacking. [] This absence of regulatory limits makes it challenging to assess the potential health risks associated with the presence of these metabolites in drinking water.
A: Ongoing research focuses on understanding the degradation pathways and leaching behavior of metolachlor and its metabolites in different soil types. [] This research is crucial for developing effective mitigation strategies, such as optimized application practices and the development of alternative herbicides with less persistent degradation products.
A: Monitoring both parent herbicides and their metabolites provides a more comprehensive understanding of the fate and transport of these chemicals in the environment. [] This approach helps in accurately assessing the overall contamination levels and potential risks associated with herbicide use, as metabolites can exhibit different toxicological profiles and persistence compared to their parent compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)








![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

